molecular formula C13H20N2O B179096 2-(4-Benzylmorpholin-2-yl)ethanamine CAS No. 112914-08-6

2-(4-Benzylmorpholin-2-yl)ethanamine

Cat. No. B179096
CAS RN: 112914-08-6
M. Wt: 220.31 g/mol
InChI Key: ZWNMRNMIZKFLBZ-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-2-yl)ethanamine, also known as BMEA, is an organic compound that belongs to the class of beta-amino alcohols. It has a molecular formula of C13H20N2O .


Synthesis Analysis

A commercial synthesis was developed for the production of (4-benzylmorpholin-2- (S)-yl)- (tetrahydropyran-4-yl)methanone mesylate, a key starting material for a phase 2, new investigational drug candidate at Eli Lilly and Company . The target compound was produced in the clinical pilot plant by the combination of two key steps: resolution of a morpholine amide intermediate to install the S-morpholino stereocenter in 35% yield and a high-yielding (89%) Grignard reaction to generate the title compound .


Molecular Structure Analysis

The molecular structure of 2-(4-Benzylmorpholin-2-yl)ethanamine consists of a benzyl group attached to the 4-position of a morpholine ring, with an ethanamine group attached to the 2-position of the morpholine ring . The molecular weight of this compound is 220.31 g/mol.

Scientific Research Applications

  • Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound has been included in QSAR studies to understand its pharmacological activity, specifically its H1-antihistamine activity. These studies use thin-layer chromatography data to predict the pharmacological activity of new drug candidates, indicating the compound's potential in drug development (Brzezińska et al., 2003).

  • Synthesis and Pharmacology : Research has been conducted on synthesizing derivatives of 2-(4-Benzylmorpholin-2-yl)ethanamine and testing them as H1 receptor antagonists. This suggests its relevance in developing antihistamine drugs (Walczyński et al., 1999).

  • Antimicrobial and Antifungal Activity : Studies include the synthesis of derivatives of this compound and their testing against various bacterial and fungal strains. Some derivatives showed antibacterial and antifungal activity, highlighting its potential in creating new antimicrobial agents (Pejchal et al., 2015).

  • Efflux Pump Inhibition : Research has also explored derivatives of this compound as inhibitors of the Staphylococcus aureus NorA efflux pump. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).

  • DNA Binding and Nuclease Activity : Cu(II) complexes of derivatives of this compound have been synthesized and characterized for their DNA binding propensity and nuclease activity. This research indicates its potential applications in biochemistry and molecular biology (Kumar et al., 2012).

properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMRNMIZKFLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylmorpholin-2-yl)ethanamine

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